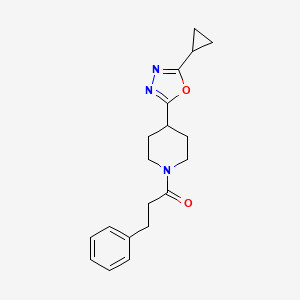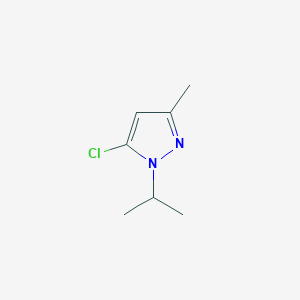
N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by hydrolysis . Similarly, the synthesis of 3-ethoxyquinoxalin-2-carboxamides required coupling of a key intermediate with amines . These methods suggest that the synthesis of "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" could potentially involve a nucleophilic substitution to introduce the fluorophenoxy moiety, followed by the formation of the isoxazole ring and subsequent functionalization to introduce the methoxy group.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using crystallography, as demonstrated in the structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivative . These analyses often reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the compound's properties and reactivity. The molecular structure of "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" would likely exhibit similar interactions due to the presence of electronegative fluorine atoms and the potential for hydrogen bonding with the methoxy and carboxamide groups.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" might undergo. For instance, the presence of the carboxamide group in the structure of the synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide indicates potential for further chemical modifications, such as amide bond formation or hydrolysis . The fluorophenoxy and methoxy groups may also participate in electrophilic aromatic substitution reactions due to the activation of the aromatic ring by the electron-withdrawing fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the solvatochromism observed in the synthesized fluorescent dyes suggests that "N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide" might also exhibit solvatochromic behavior due to the presence of polar functional groups . Additionally, the biological activity of similar compounds, such as the insecticidal or fungicidal activity of thiazole-5-carboxamide derivatives, hints at the potential applications of the compound .
科学的研究の応用
1. Chemical Reactivity and Biological Properties
Several compounds featuring oxadiazole rings, similar in structure to the core of the query compound, have been extensively studied for their diverse biological activities. Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, are recognized for their pharmacological potential, including antiviral, analgesic, anti-inflammatory, and antitumor activities. These compounds are often considered as bioisosteres of carboxylic acids, carboxamides, and esters, offering a promising scaffold for drug development (Rana, Salahuddin, Sahu, 2020).
2. Anticancer Applications
The bis-benzimidazole family, including compounds like Hoechst 33258, has been utilized as minor groove binders to DNA, influencing the design of anticancer drugs. These compounds demonstrate specificity for AT-rich sequences in the DNA minor groove, offering a template for the development of selective anticancer agents. Their applications extend beyond fluorescence staining to roles in radioprotection and as topoisomerase inhibitors, highlighting the therapeutic potential of structurally related compounds (Issar, Kakkar, 2013).
3. Pharmacological Modulation
Compounds like AICAr, known for modulating AMPK activity, illustrate the significance of chemical modification in achieving desired biological effects. AICAr and its analogues, despite being recognized for AMPK-dependent effects, have also demonstrated AMPK-independent activities, emphasizing the complexity of drug action mechanisms and the need for detailed studies on pharmacological modulation (Visnjic et al., 2021).
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-18-12-8-11(20-16-12)13(17)15-6-7-19-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFIFKZPSHVAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)


![Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2550006.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)
![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)